3,5-Dichloro-N-(4-hydroxy-2-methylbutan-2-yl)benzamide
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Overview
Description
3,5-Dichloro-N-(4-hydroxy-2-methylbutan-2-yl)benzamide is an organic compound with the molecular formula C12H15Cl2NO2. This compound is characterized by the presence of two chlorine atoms, a hydroxyl group, and a benzamide structure. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-N-(4-hydroxy-2-methylbutan-2-yl)benzamide typically involves the reaction of 3,5-dichlorobenzoic acid with 4-hydroxy-2-methylbutan-2-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve efficient production. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-N-(4-hydroxy-2-methylbutan-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atoms or to convert the amide group to an amine.
Substitution: The chlorine atoms can be substituted with other functional groups such as alkyl, aryl, or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Formation of 3,5-dichloro-N-(4-oxo-2-methylbutan-2-yl)benzamide.
Reduction: Formation of 3,5-dichloro-N-(4-hydroxy-2-methylbutan-2-yl)aniline.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3,5-Dichloro-N-(4-hydroxy-2-methylbutan-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-N-(4-hydroxy-2-methylbutan-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichloro-2-hydroxy-N-(4-methoxy-2-nitro-phenyl)-benzamide
- 3,5-Dichloro-2-hydroxy-4-methoxychalcone
Uniqueness
3,5-Dichloro-N-(4-hydroxy-2-methylbutan-2-yl)benzamide is unique due to its specific substitution pattern and the presence of both hydroxyl and amide functional groups. This combination of features imparts distinct chemical reactivity and biological activity, making it valuable for various research applications.
Properties
CAS No. |
31110-38-0 |
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Molecular Formula |
C12H15Cl2NO2 |
Molecular Weight |
276.16 g/mol |
IUPAC Name |
3,5-dichloro-N-(4-hydroxy-2-methylbutan-2-yl)benzamide |
InChI |
InChI=1S/C12H15Cl2NO2/c1-12(2,3-4-16)15-11(17)8-5-9(13)7-10(14)6-8/h5-7,16H,3-4H2,1-2H3,(H,15,17) |
InChI Key |
BDQXLQAXCBALNG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCO)NC(=O)C1=CC(=CC(=C1)Cl)Cl |
Origin of Product |
United States |
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